molecular formula C5H10BrFO2 B14566554 2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol CAS No. 61729-11-1

2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol

Cat. No.: B14566554
CAS No.: 61729-11-1
M. Wt: 201.03 g/mol
InChI Key: SGERZEBRQDWABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol typically involves the halogenation of propane-1,3-diol. One common method is the bromination of propane-1,3-diol followed by fluorination. The reaction conditions often include the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. The reactions are often performed under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are used. The reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

    Substitution Reactions: The major products include substituted derivatives of propane-1,3-diol with various functional groups replacing the bromine and fluorine atoms.

    Oxidation Reactions: The major products are oxidized derivatives of the original compound, such as aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: The major products are reduced derivatives, such as alcohols and hydrocarbons.

Scientific Research Applications

2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor to active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its halogenated structure imparts unique characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The bromine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-(fluoromethyl)propane-1,3-diol
  • 2-(Bromomethyl)-2-(chloromethyl)propane-1,3-diol
  • 2-(Bromomethyl)-2-(iodomethyl)propane-1,3-diol

Comparison

2-(Bromomethyl)-2-(fluoromethyl)propane-1,3-diol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. For example, the fluorine atom increases the compound’s electronegativity and stability, while the bromine atom enhances its reactivity in substitution reactions. This combination of properties makes it a versatile compound for various applications, distinguishing it from other halogenated derivatives.

Properties

CAS No.

61729-11-1

Molecular Formula

C5H10BrFO2

Molecular Weight

201.03 g/mol

IUPAC Name

2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol

InChI

InChI=1S/C5H10BrFO2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2

InChI Key

SGERZEBRQDWABM-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CF)CBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.